Methyl 3-acetyl-5-cyanobenzoate
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Overview
Description
Methyl 3-acetyl-5-cyanobenzoate is an organic compound with the molecular formula C11H9NO3 It is a derivative of benzoic acid, featuring an acetyl group at the 3-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-5-cyanobenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines, where cyanoacetic acid derivatives react with substituted benzoic acids under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the potential hazards associated with the reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group, forming a more oxidized derivative.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often requiring a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-carboxy-5-cyanobenzoic acid.
Reduction: Formation of 3-acetyl-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetyl-5-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The acetyl group can undergo hydrolysis, releasing acetic acid and modifying the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyanobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 3-acetylbenzoate:
Methyl 5-cyanobenzoate: Similar structure but with different substitution patterns, leading to different chemical properties.
Uniqueness
Methyl 3-acetyl-5-cyanobenzoate is unique due to the presence of both the acetyl and cyano groups, which confer distinct reactivity and potential applications. This combination allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-acetyl-5-cyanobenzoate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,1-2H3 |
InChI Key |
QINIWAVKGMSTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |
Origin of Product |
United States |
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